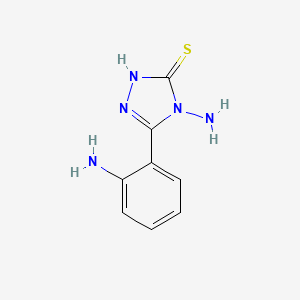![molecular formula C28H40N2O4 B14341012 4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine CAS No. 104313-15-7](/img/structure/B14341012.png)
4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, featuring two oxan-2-yl groups attached to the bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine typically involves the reaction of 4,4’-bipyridine with oxan-2-yl groups under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be used in catalysis and material science.
Biology: The compound can be used in the study of biological systems, including interactions with proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine involves its ability to form stable complexes with metal ions and other molecules. The bipyridine core can coordinate with metal ions, while the oxan-2-yl groups provide additional stability and functionality. This coordination can influence various molecular targets and pathways, including catalytic processes and molecular recognition events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the oxan-2-yl groups.
2,2’-Bipyridine: Another isomer of bipyridine with different coordination properties.
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine: A similar compound used in asymmetric synthesis.
Uniqueness
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine is unique due to the presence of oxan-2-yl groups, which enhance its stability and functionality compared to other bipyridine derivatives. This makes it particularly useful in applications requiring robust and versatile ligands.
Eigenschaften
CAS-Nummer |
104313-15-7 |
|---|---|
Molekularformel |
C28H40N2O4 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
4-[4-(oxan-2-yloxy)butyl]-2-[4-[4-(oxan-2-yloxy)butyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H40N2O4/c1(5-17-31-27-11-3-7-19-33-27)9-23-13-15-29-25(21-23)26-22-24(14-16-30-26)10-2-6-18-32-28-12-4-8-20-34-28/h13-16,21-22,27-28H,1-12,17-20H2 |
InChI-Schlüssel |
GXLLNVYRKOODKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCC2=CC(=NC=C2)C3=NC=CC(=C3)CCCCOC4CCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
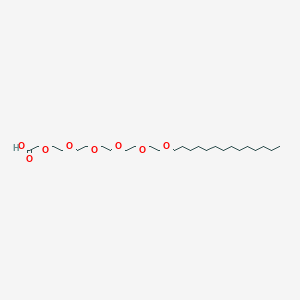
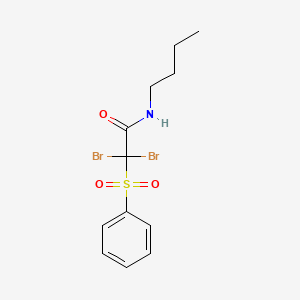
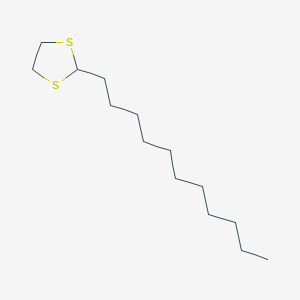

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
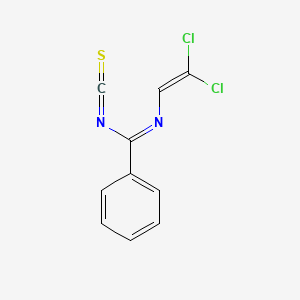
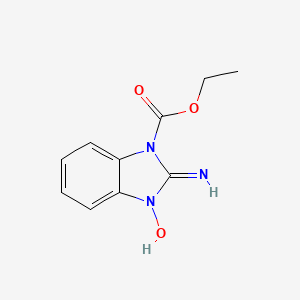
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
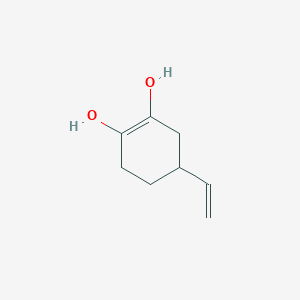
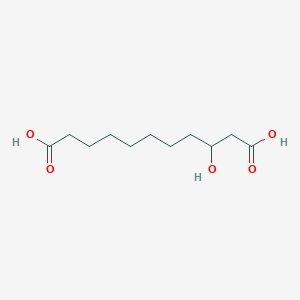
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
